Potassium dimethylphenylsilanolate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silanol, dimethylphenyl-, potassium salt typically involves the hydrolysis of dimethylphenylchlorosilane in the presence of a strong base such as potassium hydroxide. The reaction proceeds as follows:
C6H5Si(CH3)2Cl+KOH→C6H5Si(CH3)2OK+HCl
The reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of silanol, dimethylphenyl-, potassium salt can be scaled up using continuous flow reactors. The process involves feeding the reactants continuously into the reactor, maintaining optimal reaction conditions, and collecting the product in a continuous manner. This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium dimethylphenylsilanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanones.
Reduction: It can be reduced to form silanes.
Substitution: The potassium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or metal halides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanol derivatives
Scientific Research Applications
Potassium dimethylphenylsilanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biomolecular interactions and as a component in biosensors.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of silanol, dimethylphenyl-, potassium salt involves its ability to form hydrogen bonds and coordinate with various metal ions. The potassium ion interacts with the silanol oxygen atom, leading to the formation of stable complexes. These interactions play a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilanol
- Diphenylsilanediol
- Tetramethylsilanol
Uniqueness
Potassium dimethylphenylsilanolate is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that other silanol derivatives may not be able to achieve.
Properties
IUPAC Name |
potassium;dimethyl-oxido-phenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11OSi.K/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXSEOSUNIMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11KOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069328 | |
Record name | Silanol, dimethylphenyl-, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59413-34-2 | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanol, dimethylphenyl-, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium dimethylphenylsilanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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